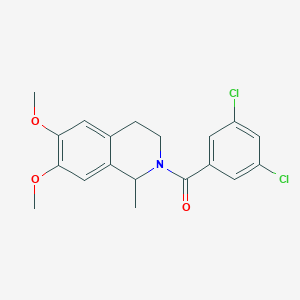![molecular formula C22H16ClN3O4S B265077 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265077.png)
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as CTPB and is a highly selective inhibitor of the transcription factor NF-κB. In
Mécanisme D'action
CTPB is a highly selective inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a critical role in the development of inflammatory diseases and cancer. By inhibiting NF-κB, CTPB can reduce inflammation and inhibit the growth of cancer cells. CTPB has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects:
CTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTPB has also been shown to inhibit the activation of NF-κB, reducing inflammation and inhibiting the growth of cancer cells. Additionally, CTPB has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTPB in lab experiments include its high selectivity for NF-κB and its ability to reduce inflammation and inhibit the growth of cancer cells. However, CTPB has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, CTPB has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on CTPB. One area of research could be the development of more effective formulations of CTPB that have improved solubility and a longer half-life. Additionally, further research could be conducted to investigate the potential use of CTPB in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, research could be conducted to investigate the potential use of CTPB in combination with other drugs to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of CTPB involves the reaction of 2-methoxyphenylboronic acid with 7-chloro-3,9-dihydroxy-2,4-dioxo-1,2,3,4-tetrahydrochromeno[2,3-c]pyrrole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to obtain CTPB. The synthesis of CTPB has been optimized for high yield and purity, making it an ideal compound for research purposes.
Applications De Recherche Scientifique
CTPB has been extensively researched for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis and colitis. CTPB has also been shown to have anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer. Additionally, CTPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C22H16ClN3O4S |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16ClN3O4S/c1-3-16-24-25-22(31-16)26-18(12-6-4-5-7-14(12)29-2)17-19(27)13-10-11(23)8-9-15(13)30-20(17)21(26)28/h4-10,18H,3H2,1-2H3 |
Clé InChI |
KJKYIXISBMDPOT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC |
SMILES canonique |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)
![1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)